4-(4-methoxyphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
4-(4-methoxyphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenylamino group, and a pyrimido-triazinone core
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-methoxyphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cell growth and proliferation. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to the desired biological effects .
Comparison with Similar Compounds
When compared to other similar compounds, 4-(4-methoxyphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1,3,5-triazine derivatives: These compounds share the triazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups exhibit different reactivity and biological activity depending on their overall structure.
Methylphenylamino derivatives: These compounds have varying degrees of activity based on the position and nature of the substituents on the phenyl ring.
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-2-(3-methylanilino)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H21N5O2/c1-13-5-4-6-16(11-13)23-20-24-19(15-7-9-17(28-3)10-8-15)26-18(27)12-14(2)22-21(26)25-20/h4-12,19H,1-3H3,(H2,22,23,24,25) |
InChI Key |
WPRGRBYZTRWPGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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